1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Benzotriazole Ring: The benzotriazole ring is formed by the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar structural features but lacking the oxazole ring.
Oxazole: A compound with a similar heterocyclic ring but without the benzotriazole moiety.
Tolyltriazole: A compound with a similar triazole ring but different substituents.
Uniqueness
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole is unique due to its combination of benzotriazole and oxazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-3-(4-methylphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)16-10-14(22-19-16)11-21-17-5-3-2-4-15(17)18-20-21/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRACBSTKYSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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